molecular formula C13H16N2O2S2 B15101275 3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B15101275
M. Wt: 296.4 g/mol
InChI Key: SGQUNMIYQVOSKO-UHFFFAOYSA-N
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Description

3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves multiple steps. One common method involves the reaction of 2-phenylethylamine with a thioamide derivative under specific conditions to form the thiazole ring. The reaction typically requires a catalyst and is carried out under reflux conditions . The final step involves the oxidation of the thiazole ring to introduce the 5,5-dioxide functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C13H16N2O2S2

Molecular Weight

296.4 g/mol

IUPAC Name

5,5-dioxo-3-(2-phenylethyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C13H16N2O2S2/c14-13-15(7-6-10-4-2-1-3-5-10)11-8-19(16,17)9-12(11)18-13/h1-5,11-12,14H,6-9H2

InChI Key

SGQUNMIYQVOSKO-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N)N2CCC3=CC=CC=C3

Origin of Product

United States

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